Boc-Met-Leu-Phe-OH

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of peptides similar to Boc-Met-Leu-Phe-OH involves standard peptide synthesis techniques, including stepwise coupling of amino acids using protection strategies like Boc to protect the amino group during synthesis. For example, the synthesis of a related peptide, N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3, was achieved by coupling N‐Boc‐L‐Phe‐dehydro‐Leu‐OH to valine methyl ester, showcasing typical peptide synthesis methodologies (Narula, Patel, Singh, & Chauhan, 1990).

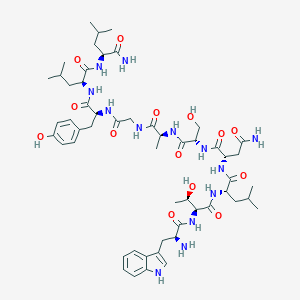

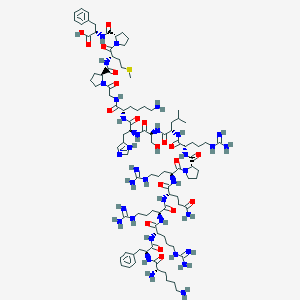

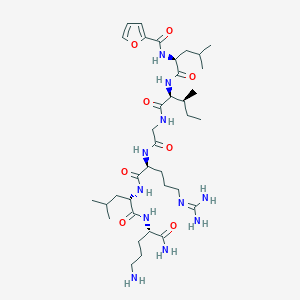

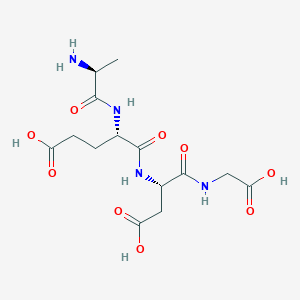

Molecular Structure Analysis

The molecular structure of peptides like this compound is crucial for their biochemical functionality. For instance, the crystal structure analysis of N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3 reveals specific bond lengths and angles that contribute to the peptide's conformation, providing insights into the peptide backbone torsion angles and the stabilization interactions within the crystal (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

Peptides like this compound undergo various chemical reactions that modify their structure and properties. These modifications can affect the peptide's biological activity and its physical and chemical stability. For example, the degradation pathways of peptide boronic acid derivatives provide insights into the stability and reactivity of these compounds under different conditions (Wu, Waugh, & Stella, 2000).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and crystalline structure, are essential for their practical applications. Studies on peptides similar to this compound, such as the analysis of different crystalline polymorphs of a 15-residue apolar peptide, reveal the impact of hydration and molecular packing on the peptide's physical properties and stability (Karle, Flippen-Anderson, Sukumar, & Balaram, 1992).

Chemical Properties Analysis

The chemical properties of peptides, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and environment. For instance, the synthesis and properties of chemotactic peptide analogs highlight how modifications to the peptide sequence can affect its activity and interaction with biological targets (Gavuzzo et al., 2009).

Applications De Recherche Scientifique

Nanomédecine

“Boc-Met-Leu-Phe-OH” a des applications dans le domaine de la nanomédecine . Les molécules basées sur le motif Phe-Phe, dont “this compound” fait partie, ont trouvé une large gamme d’applications en nanomédecine, de la délivrance de médicaments et des biomatériaux aux nouveaux paradigmes thérapeutiques . Ces molécules peuvent conduire à l’auto-assemblage de petits peptides et de leurs analogues en nanostructures et hydrogels .

Synthèse de peptides éco-responsable

“this compound” est utilisé dans la synthèse de peptides éco-responsable . La stratégie Boc est bien connue pour être adaptée à la chimie industrielle et à la chimie verte, car seuls des gaz sont générés sans aucun autre sous-produit lors de l’étape de déprotection du groupe Boc . Cette méthode utilise l’eau, un solvant respectueux de l’environnement, au lieu de solvants organiques .

Antimicrobiens

“this compound” est utilisé dans la synthèse de peptides à base d’élastine conjugués à la benzisoxazole, qui forment une nouvelle classe d’antimicrobiens puissants . Cette nouvelle approche améliore la biocompatibilité .

Déprotection de la NG-tosylarginine

“this compound” est utilisé dans la déprotection efficace de la NG-tosylarginine avec un système thioanisole–acide trifluorométhanesulfonique .

Synthèse de peptides générale

“this compound” est utilisé dans la synthèse de peptides générale

Mécanisme D'action

Target of Action

Boc-Met-Leu-Phe-OH, also known as Boc-MLF, is a widely used antagonist of formyl peptide receptors (FPRs) . It primarily targets FPRs, which play a crucial role in the immune response and inflammation .

Mode of Action

Boc-MLF interacts with its targets, the FPRs, and inhibits their activity . It reduces superoxide production induced by fMLF, a formyl peptide receptor agonist, with an IC50 value of 0.63 μM .

Biochemical Pathways

The interaction of Boc-MLF with FPRs affects the signaling pathways associated with these receptors . By inhibiting FPRs, Boc-MLF can modulate the immune response and inflammation, which are regulated by these receptors .

Result of Action

The primary result of Boc-MLF’s action is the reduction of superoxide production induced by fMLF . This effect can modulate the immune response and inflammation, potentially leading to therapeutic effects in related conditions .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXWOPENJVQKE-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67247-12-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67247-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

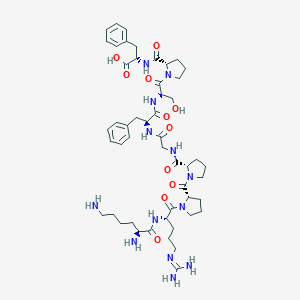

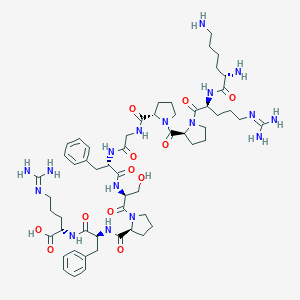

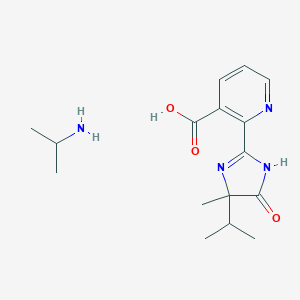

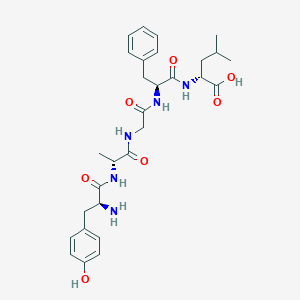

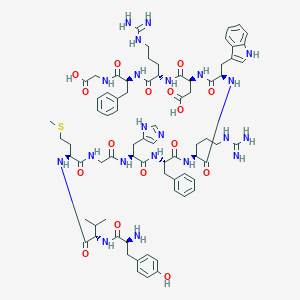

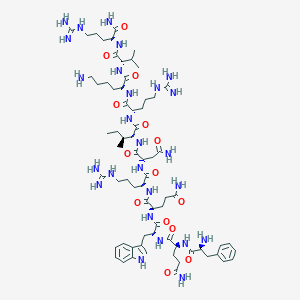

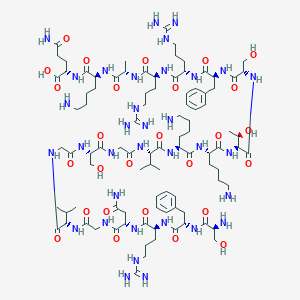

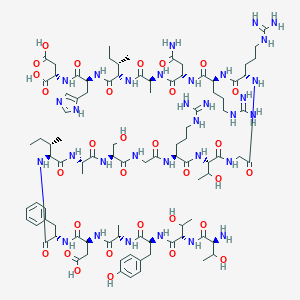

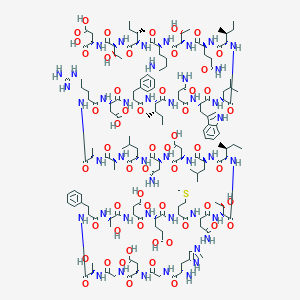

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)